molecular formula C20H17F2N3O3S B2683540 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 681267-62-9

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide

Cat. No. B2683540
CAS RN: 681267-62-9
M. Wt: 417.43
InChI Key: QXHIPKAKGLINAH-UHFFFAOYSA-N
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Description

The compound “2- (3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3 (2H)-one” is similar in structure . It has a molecular weight of 202.26 and is stored at room temperature .


Synthesis Analysis

A series of different substituted N- (2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone .


Physical And Chemical Properties Analysis

The compound “2- (3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3 (2H)-one” has a density of 1.1±0.1 g/cm3, a boiling point of 338.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization

Research involving the synthesis and characterization of complex organic compounds often focuses on understanding their chemical properties and potential for application in various fields, including materials science and pharmacology. For example, studies on the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers have demonstrated their application in photovoltaic devices, highlighting the importance of structural design in electronic and optoelectronic properties (Erjun Zhou et al., 2010). These findings suggest that complex compounds like the one could have potential applications in the development of new materials with specific electronic properties.

Molecular Dynamics and Structural Analysis

Detailed molecular dynamics and structural analysis provide insights into the behavior of complex molecules. For instance, the study of molecular structures through spectroscopic methods and DFT calculations can offer valuable information on the stability, reactivity, and electronic characteristics of compounds. Research in this area, such as the structural characterization of p-nitrobenzamide compounds (N. Burcu Arslan et al., 2015), can inform the development of new compounds with tailored properties for specific applications.

Potential for Bioactivity

Compounds with complex structures often exhibit bioactivity, making them subjects of pharmacological interest. Although the specific compound mentioned does not have direct references in the provided literature, related research on benzamide derivatives and their pharmacological activities (Mohamed M. Abdulla et al., 2013) points to the potential of similar compounds in drug development. These studies underscore the importance of exploring the bioactive properties of new compounds for their therapeutic potential.

Advanced Materials and Sensing Applications

The design and synthesis of novel materials with specific sensing capabilities or electronic properties is another area of application for complex organic compounds. For example, research into lanthanide metal-organic frameworks for luminescence sensing (B. Shi et al., 2015) demonstrates the utility of intricate molecular designs in developing sensors for environmental or analytical applications. This suggests that compounds with detailed and specific structures could be engineered for high specificity and sensitivity in sensing technologies.

Safety and Hazards

The compound “2- (3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3 (2H)-one” has hazard classifications of Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c1-11-6-7-13(8-12(11)2)25-19(14-9-29(27,28)10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHIPKAKGLINAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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